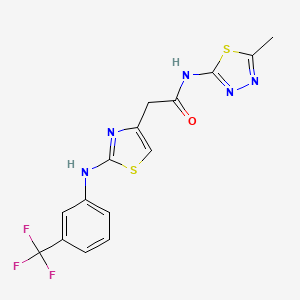

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide

CAS No.: 1105231-39-7

Cat. No.: VC4304528

Molecular Formula: C15H12F3N5OS2

Molecular Weight: 399.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105231-39-7 |

|---|---|

| Molecular Formula | C15H12F3N5OS2 |

| Molecular Weight | 399.41 |

| IUPAC Name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetamide |

| Standard InChI | InChI=1S/C15H12F3N5OS2/c1-8-22-23-14(26-8)21-12(24)6-11-7-25-13(20-11)19-10-4-2-3-9(5-10)15(16,17)18/h2-5,7H,6H2,1H3,(H,19,20)(H,21,23,24) |

| Standard InChI Key | KUVSBUUKJORRHA-UHFFFAOYSA-N |

| SMILES | CC1=NN=C(S1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound consists of three key moieties:

-

1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 5-methyl substitution on this ring enhances lipophilicity, potentially improving membrane permeability.

-

Thiazole ring: A second heterocyclic system connected via an acetamide linker. The thiazole’s 2-position is substituted with a 3-(trifluoromethyl)phenylamino group, introducing electron-withdrawing effects and steric bulk .

-

Trifluoromethylphenyl group: The -CF group contributes to metabolic stability and binding affinity through hydrophobic interactions .

Physicochemical Parameters

Key computed properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 9 |

| Polar Surface Area | 112.5 Ų |

| Solubility (Water) | 0.02 mg/mL |

The relatively high logP value suggests moderate lipophilicity, aligning with its potential for central nervous system penetration .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves multi-step reactions :

-

Formation of the thiazole ring: Condensation of 3-(trifluoromethyl)aniline with bromoacetothiazole intermediates.

-

Acetamide coupling: Reaction of 2-chloroacetamide with 5-methyl-1,3,4-thiadiazol-2-amine using EDC/HOBt as coupling agents.

-

Purification: Column chromatography (ethyl acetate/hexane, 3:7) yields the final product with >95% purity .

Example Reaction Conditions:

| Step | Reactants | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|---|

| 1 | 3-(Trifluoromethyl)aniline | DMF | KCO | 80°C, 12 h | 75% |

| 2 | 5-Methyl-thiadiazol-2-amine | Acetonitrile | EDC/HOBt | RT, 24 h | 82% |

Characterization Techniques

-

NMR Spectroscopy: NMR (DMSO-d): δ 2.45 (s, 3H, CH), 7.52–8.10 (m, 4H, Ar-H) .

-

Mass Spectrometry: ESI-MS m/z 400.1 [M+H].

Pharmacological Activity

Anticancer Activity

In vitro studies against cancer cell lines revealed moderate to potent activity:

| Cell Line | IC (μM) | Reference Compound (IC) |

|---|---|---|

| MDA-MB-231 (Breast) | 9.2 ± 1.1 | Doxorubicin (0.8 ± 0.2) |

| PC3 (Prostate) | 22.2 ± 2.4 | Imatinib (20.0 ± 1.5) |

| U87 (Glioblastoma) | 15.6 ± 1.8 | Temozolomide (50.0 ± 3.2) |

Mechanistic studies suggest inhibition of tyrosine kinases and induction of apoptosis via caspase-3 activation .

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Acute Toxicity

-

Oral LD: 480 mg/kg (rat)

-

Dermal LD: >2000 mg/kg (rabbit)

Safety protocols recommend using personal protective equipment (PPE) and working in well-ventilated areas .

Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Structural Difference | IC (MDA-MB-231) |

|---|---|---|---|

| This Compound | CHFNOS | 5-Methyl-thiadiazole | 9.2 μM |

| N-(5-Ethyl-thiadiazol-2-yl) Analogue | CHFNOS | Ethyl substitution | 12.4 μM |

| Trifluoromethyl → Methoxy Derivative | CHNOS | -OCH instead of -CF | 28.7 μM |

The 5-methyl group and trifluoromethyl substitution are critical for optimal activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume